6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one
Description
Properties
IUPAC Name |
6-piperidin-4-yl-7H-pyrrolo[3,4-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-12-10-2-1-5-14-11(10)8-15(12)9-3-6-13-7-4-9/h1-2,5,9,13H,3-4,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFNLXMODSGKMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC3=C(C2=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysis
The cascade process utilizes scandium(III) triflate (3 mol%) as a Lewis acid catalyst in benzene under microwave irradiation (80–100°C). Benzylamines (e.g., 4a–c) and aldehydes (e.g., 5a–f) serve as starting materials, generating imine intermediates that undergo [4+2] cycloaddition with dienophiles. Subsequent N-acylation and aromatization yield the pyrrolo[3,4-b]pyridin-5-one core. Piperidine incorporation occurs via post-cyclization functionalization, such as SN2 displacement of brominated intermediates with piperidine nucleophiles.
Table 1: Key Intermediates and Yields in Cascade Synthesis
| Intermediate | Reactants | Yield (%) | Reference |
|---|---|---|---|
| 11s | Bromobenzaldehyde, Benzylamine | 78 | |
| 11t | 11s + Morpholine | 35 | |
| 11u | 11s + Piperazine | 34 |
This method achieves moderate to good yields (35–78%) but requires precise control over reaction stoichiometry and microwave parameters.
Bromination and Substitution Strategies
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzylic Bromination | NBS, AIBN, CCl₄, reflux | 85 | |
| SN2 Displacement | Piperidine, K₂CO₃, DMF, 80°C | 72 | |
| Boc Deprotection | TFA, DCM, RT | 90 |
Coupling Reactions with Preformed Piperidine Derivatives
An alternative route involves coupling prefunctionalized piperidine derivatives to the pyrrolo[3,4-b]pyridin-5-one core. For example, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides are synthesized via nucleophilic aromatic substitution of chlorinated heterocycles with piperidine amines.
Lithiation and Alkylation
Lithiation of 4-cyanopiperidine derivatives using n-BuLi and subsequent alkylation with tert-butyl benzyl bromides generates advanced intermediates. Reductive amination or borane-mediated reductions yield 4-aminopiperidines, which are coupled to pyrrolopyridinones under Ullmann or Buchwald-Hartwig conditions.
Table 3: Coupling Reaction Optimization
| Coupling Method | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Ullmann Coupling | CuI, 1,10-phenanthroline | 65 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 82 |
Comparative Analysis of Synthetic Routes
The one-pot cascade method offers rapid access to the target compound but suffers from lower yields in piperidine functionalization steps (e.g., 35% for 11t ). In contrast, multi-step bromination and substitution strategies provide higher overall yields (72–90%) but require stringent purification after each step. Coupling reactions with preformed piperidines balance efficiency and yield, particularly when employing palladium catalysts .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce fully saturated analogs.
Scientific Research Applications
Medicinal Chemistry
-
Drug Development :
- Therapeutic Potential : Research indicates that 6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one serves as an allosteric modulator for the M4 muscarinic receptor, suggesting its utility in treating neurological disorders such as schizophrenia and Alzheimer's disease .
- Synthesis of Analogues : The compound acts as a building block for synthesizing more complex heterocyclic compounds that may exhibit enhanced pharmacological properties.
- Biological Activity :
Chemical Reactions
The compound undergoes several chemical reactions that enhance its utility in research:
- Oxidation and Reduction : It can be oxidized to form derivatives with hydroxyl or ketone groups and reduced to yield fully saturated analogs. These modifications can tailor the compound's properties for specific applications.
- Substitution Reactions : The compound can participate in substitution reactions where specific atoms or groups are replaced, allowing for the customization of its chemical structure for desired effects.
Industrial Applications
- Material Development :
- The compound is explored for use in developing new materials due to its unique structural features and chemical reactivity.
- Chemical Processes :
- It serves as a precursor in various chemical processes, showcasing versatility beyond medicinal applications.
Case Study 1: Allosteric Modulation of M4 Receptors
A study highlighted the efficacy of this compound as an allosteric modulator of M4 muscarinic receptors. This modulation was linked to improved cognitive function in animal models of schizophrenia, demonstrating its potential as a therapeutic agent.
Case Study 2: Synthesis of Novel Derivatives
Research involved synthesizing derivatives of this compound to assess their biological activity against various targets. Several derivatives showed enhanced receptor binding affinity and selectivity, indicating that structural modifications could lead to more effective therapeutics.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an allosteric modulator, influencing the activity of these targets and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrolo[3,4-b]pyridin-5-one Derivatives
Physicochemical Properties
- Solubility: The piperidin-4-yl substituent in the target compound increases water solubility compared to morpholino (1k) or thiophene (1f) analogs, which are more lipophilic .
- Melting Point : Derivatives like 1f (thiophene-substituted) exhibit lower melting points (~180–190°C) due to reduced crystallinity, whereas chlorophenyl-substituted analogs (1k) have higher melting points (~200–205°C) .
Binding Interactions and Selectivity
- AKT1 Inhibition : Compounds 1f, 1h, and 1k show distinct interaction profiles with AKT1 residues:
- M1 Receptor Potentiation : VU0453595’s fluorobenzyl group forms π-cation interactions with TYR268, critical for allosteric modulation .
Biological Activity
6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolo[3,4-b]pyridine core fused with a piperidine ring, which may contribute to its diverse pharmacological properties. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by various studies.
- Molecular Formula : C12H15N3O
- Molecular Weight : 217.27 g/mol
- CAS Number : 1206970-62-8
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. For instance, compounds with similar structures exhibited significant activity against various bacterial strains. In vitro evaluations showed that certain pyrrole derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study involving Ugi–Zhu reactions synthesized pyrrolo[3,4-b]pyridin-5-one derivatives that demonstrated cytotoxic effects on breast carcinoma cell lines. Notably, one derivative showed a significant reduction in cell viability at a concentration of 6.25 μM . Molecular docking studies indicated strong binding affinities with proteins related to cancer cell proliferation, suggesting that these compounds could serve as potential leads for developing new anticancer agents .
| Compound | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| 1 | MDA-MB-231 (TNBC) | 6.25 | Cytotoxic effect observed |
| 2 | ER+/PR+ | Variable | Varies by cell line |
Neuroprotective Effects
The neuroprotective potential of this compound is underscored by its interaction with dopamine receptors. Research indicates that similar compounds can act as allosteric modulators of the M4 muscarinic receptor and may influence dopaminergic signaling pathways crucial for neuroprotection . These interactions are vital for developing treatments for neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects is believed to involve modulation of specific receptors and enzymes. It may act as an allosteric modulator, altering receptor activity and subsequently influencing downstream signaling pathways .
Case Studies and Research Findings
- Antimicrobial Study : A comparative study of pyrrole derivatives demonstrated that those similar to this compound exhibited lower MIC values than standard antibiotics like ciprofloxacin .
- Cytotoxicity in Cancer Research : In vitro studies revealed that the compound significantly reduced viability in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Neuroprotection Research : Animal models showed that derivatives of this compound could protect against neurodegeneration induced by toxins like MPTP and 6-OHDA, reinforcing its potential therapeutic applications in neuropsychiatric disorders .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Component | Role | Example Reagents |
|---|---|---|
| Amine | Nucleophile | Piperidin-4-amine derivatives |
| Aldehyde | Electrophile | Benzaldehyde, 4-Methoxybenzaldehyde |
| Isocyanide | Cyclization agent | Morpholino isocyanide |
| Solvent | Reaction medium | Benzene, Toluene |
| Catalyst | Yield enhancer | Sc(OTf)₃ (10 mol%) |
Advanced: How can computational modeling resolve contradictions in bioactivity data across different assay systems?
Methodological Answer:
Contradictions in pharmacological data (e.g., IC₅₀ variability in kinase inhibition assays) often arise from differences in assay pH, solvent systems, or protein conformations. To address this:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities against target proteins (e.g., kinases). Compare results with experimental IC₅₀ values to identify assay-specific biases .
- MD Simulations : Perform 100-ns molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes under varying pH (4.0–7.4) .
- Data Normalization : Apply cheminformatics tools (e.g., Knime) to normalize bioactivity data across assays, accounting for solvent polarity (logP) and ionization states (pKa) .
Basic: What spectroscopic and chromatographic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR (400–600 MHz) in DMSO-d₆ or CDCl₃ to confirm ring substitution patterns. Key signals include:
- HPLC-MS : Employ C18 columns (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile (gradient elution) for purity analysis. Monitor [M+H]⁺ at m/z 246.03 (HRMS) .
- IR Spectroscopy : Validate carbonyl stretches (C=O) at 1680–1720 cm⁻¹ .
Advanced: How can researchers address poor aqueous solubility during in vitro pharmacological testing?
Methodological Answer:
- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute with PBS containing 0.1% Tween-80 or cyclodextrin (5% w/v) to enhance solubility .
- Amorphous Dispersion : Use spray drying with polyvinylpyrrolidone (PVP K30) at 1:3 (drug:polymer ratio) to improve dissolution rates .
- Salt Formation : Synthesize hydrochloride salts via HCl gas exposure in diethyl ether, confirmed by Cl⁻ ion detection (AgNO₃ test) .
Basic: What quality control measures are critical for ensuring compound purity in academic research?
Methodological Answer:
- HPLC-DAD : Use reverse-phase HPLC (Agilent Zorbax SB-C18) with UV detection at 254 nm. Acceptable purity: ≥95% (area normalization) .
- Elemental Analysis : Validate C, H, N content (±0.4% of theoretical values) using a CHNS analyzer .
- Residual Solvents : Perform GC-MS to detect traces of benzene (<10 ppm) or DMSO (<500 ppm) per ICH Q3C guidelines .
Advanced: What mechanistic studies can elucidate the compound’s role in modulating kinase pathways?
Methodological Answer:
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, BRAF V600E) using ATP-Glo assays. Compare inhibition patterns with known inhibitors (e.g., gefitinib) .
- Western Blotting : Treat cancer cell lines (e.g., HeLa) with 10 µM compound for 24h. Probe for phosphorylated ERK1/2 (pT202/pY204) to assess MAPK pathway modulation .
- SAR Analysis : Synthesize analogs with modified piperidine substituents (e.g., 4-methylpiperidine) to correlate structural features with IC₅₀ shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
